molecular formula C19H15N5O2S B11073935 2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

Cat. No.: B11073935
M. Wt: 377.4 g/mol
InChI Key: VSYZCLYSWKICTQ-UHFFFAOYSA-N
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Description

2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a pyrimidine moiety via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives through cyclization reactions. The pyrimidine moiety is then introduced via a nucleophilic substitution reaction, where the sulfanyl group acts as a linker between the two heterocyclic systems.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the quinazolinone and pyrimidine rings can be reduced to their corresponding alcohols.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl bridge and the heterocyclic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring and various functional groups.

Uniqueness

2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one is unique due to the presence of both quinazolinone and pyrimidine moieties linked by a sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

2-[(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H15N5O2S/c20-15-10-17(25)23-19(24(15)12-6-2-1-3-7-12)27-11-16-21-14-9-5-4-8-13(14)18(26)22-16/h1-10H,11,20H2,(H,21,22,26)

InChI Key

VSYZCLYSWKICTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC3=NC4=CC=CC=C4C(=O)N3)N

Origin of Product

United States

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